Cas no 14855-31-3 (1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine)
1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-
- 1,3-O-Dibenzyl-N-acetyl-β-D-glucosamine
- N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide
- Benzyl 2-acetamido-3-O-benzyl-2-deoxyhexopyranoside
- hexopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-
- 1,3-O-Dibenzyl-N-acetyl-
- 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine
- AKOS016286692
- AKOS002160798
- 1093406-57-5
- NSC231918
- F1206-0036
- NSC-231918
- N-[2,4-BIS(BENZYLOXY)-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]ACETAMIDE
- HMS1652L02
- SR-01000010774-1
- SCHEMBL22204678
- N-(2,4-bis(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- 14855-31-3
- A-D-glucosamine
- SR-01000010774
- DTXSID10310809
- 1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine
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- Inchi: 1S/C22H27NO6/c1-15(25)23-19-21(27-13-16-8-4-2-5-9-16)20(26)18(12-24)29-22(19)28-14-17-10-6-3-7-11-17/h2-11,18-22,24,26H,12-14H2,1H3,(H,23,25)
- InChI Key: IYODMICTBRMKGJ-UHFFFAOYSA-N
- SMILES: O1C(C(C(C(C1CO)O)OCC1C=CC=CC=1)NC(C)=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 401.18391
- Monoisotopic Mass: 401.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 97.2A^2
Experimental Properties
- Density: 1.27
- Melting Point: 180-181 °C
- Boiling Point: 642.7°C at 760 mmHg
- Flash Point: 342.5°C
- Refractive Index: 1.598
- PSA: 97.25
- LogP: 1.76230
1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D417355-100mg |
1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine |
14855-31-3 | 100mg |
$ 242.00 | 2023-09-07 | ||
| TRC | D417355-1g |
1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine |
14855-31-3 | 1g |
$ 1877.00 | 2023-09-07 | ||
| TRC | D417355-1000mg |
1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine |
14855-31-3 | 1g |
$1877.00 | 2023-05-18 |
1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine
Recent Advances in the Study of 1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine (CAS: 14855-31-3): A Comprehensive Research Brief
1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine (CAS: 14855-31-3) is a chemically modified derivative of N-acetylglucosamine, a fundamental building block of many biologically significant polysaccharides and glycoconjugates. This compound has garnered significant attention in recent years due to its potential applications in medicinal chemistry, glycobiology, and drug development. The benzyl protecting groups in this molecule enhance its stability and make it a valuable intermediate in the synthesis of more complex glycostructures. This research brief aims to provide an up-to-date overview of the latest scientific findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have demonstrated novel synthetic routes for 1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine that improve yield and purity while reducing environmental impact. A 2023 publication in the Journal of Carbohydrate Chemistry described an optimized catalytic hydrogenation method that achieves 92% yield with minimal byproducts. The researchers utilized palladium on carbon (Pd/C) as a catalyst under mild conditions, significantly improving upon previous methodologies. This advancement is particularly important as it addresses one of the major challenges in working with protected sugar derivatives - the balance between protection group stability and subsequent deprotection efficiency.
In the realm of biological applications, 1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine has shown promise as a precursor for the synthesis of glycosaminoglycan (GAG) mimetics. A groundbreaking study published in ACS Chemical Biology (2024) demonstrated that derivatives of this compound can effectively inhibit heparanase, an enzyme implicated in tumor metastasis and inflammation. The research team designed and tested a series of structural analogs, finding that modifications at the 6-position of the glucosamine ring could enhance binding affinity to heparanase by up to 15-fold compared to natural substrates. These findings open new avenues for developing anti-cancer and anti-inflammatory therapeutics based on modified carbohydrate scaffolds.
The compound's role in vaccine development has also been explored in recent investigations. A 2024 study in Nature Communications revealed that conjugates of 1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine with carrier proteins elicited strong immune responses against bacterial polysaccharides in animal models. The researchers attribute this enhanced immunogenicity to the compound's ability to preserve crucial antigenic epitopes while improving stability against enzymatic degradation. This work has significant implications for developing next-generation carbohydrate-based vaccines against pathogenic bacteria.
From a structural biology perspective, advanced NMR and crystallographic studies have provided new insights into the conformational preferences of 1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine. A recent publication in Glycobiology (2023) reported that the benzyl groups induce a distinct chair conformation that differs from the natural N-acetylglucosamine structure. This conformational bias may explain the compound's unique reactivity patterns and its ability to serve as a template for designing conformationally constrained carbohydrate mimetics. Such structural information is invaluable for rational drug design targeting carbohydrate-protein interactions.
Looking forward, the research community continues to explore innovative applications for 1,3-O-Dibenzyl-N-acetyl-b-D-glucosamine. Current investigations include its potential as a building block for synthetic extracellular matrices in tissue engineering, as a molecular probe for studying carbohydrate-processing enzymes, and as a scaffold for developing novel glycosidase inhibitors. The compound's versatility and the recent methodological advances in its synthesis and modification suggest that it will remain an important tool in chemical biology and medicinal chemistry research for years to come.
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